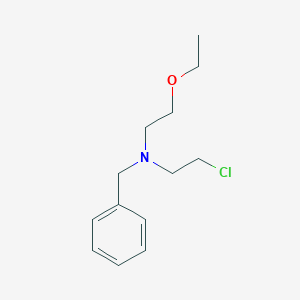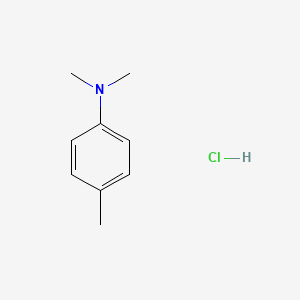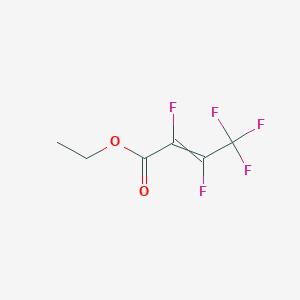![molecular formula C16H16BrN3O2 B14720255 N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide CAS No. 6966-79-6](/img/structure/B14720255.png)
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is a complex organic compound with a unique structure that includes an amine group, a bromine atom, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide typically involves the condensation of 3-aminophenylacetaldehyde with 3-bromo-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Formation of N-[1-(3-nitrophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide.
Reduction: Formation of N-[1-(3-aminophenyl)ethylideneamino]-4-methoxy-benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-butan-2-ylphenoxy)acetamide
- 3-[N-[1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline
Uniqueness
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s interactions with biological molecules and its overall stability and solubility.
Propriétés
Numéro CAS |
6966-79-6 |
|---|---|
Formule moléculaire |
C16H16BrN3O2 |
Poids moléculaire |
362.22 g/mol |
Nom IUPAC |
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(11-4-3-5-13(18)8-11)19-20-16(21)12-6-7-15(22-2)14(17)9-12/h3-9H,18H2,1-2H3,(H,20,21) |
Clé InChI |
MQWCBKOYOBVMNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)C1=CC(=C(C=C1)OC)Br)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


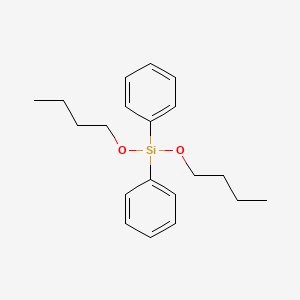
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)

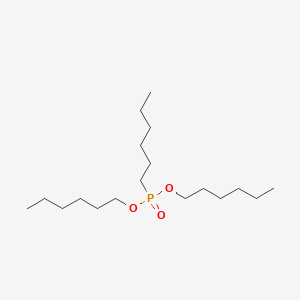




![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
